molecular formula C11H15NO3S B13941660 (1-Tosylazetidin-3-yl)methanol

(1-Tosylazetidin-3-yl)methanol

Cat. No.: B13941660
M. Wt: 241.31 g/mol
InChI Key: AYZHZSZCKZXCKW-UHFFFAOYSA-N
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Description

(1-Tosylazetidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosylazetidin-3-yl)methanol typically involves the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Tosylazetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the tosyl group, yielding azetidin-3-ylmethanol.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.

Major Products

    Oxidation: Tosylazetidine-3-carboxylic acid or tosylazetidine-3-aldehyde.

    Reduction: Azetidin-3-ylmethanol.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

(1-Tosylazetidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Tosylazetidin-3-yl)methanol involves its reactivity due to the presence of the tosyl group and the hydroxymethyl group. The tosyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tosylazetidin-3-yl)methanol is unique due to the presence of both the tosyl and hydroxymethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-6-10(7-12)8-13/h2-5,10,13H,6-8H2,1H3

InChI Key

AYZHZSZCKZXCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CO

Origin of Product

United States

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